6-(Methoxycarbonyl)-2-naphthoic acid

Übersicht

Beschreibung

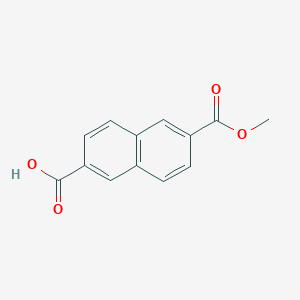

6-(Methoxycarbonyl)-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxycarbonyl group attached to the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-2-naphthoic acid typically involves the esterification of 2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety.

Analyse Chemischer Reaktionen

Amidation Reaction

6-(Methoxycarbonyl)-2-naphthoic acid can be used as a precursor in amidation reactions. For example, 2-hydroxy-3-methoxycarbonyl-6-naphthoic acid chloride, obtained from 2-hydroxy-3-methoxycarbonyl-6-naphthoic acid, can be used in amidation reactions by dissolving it in tetrahydrofuran .

Esterification/Hydrolysis

The methoxycarbonyl group can be hydrolyzed to a carboxylic acid or transesterified to other esters using appropriate catalysts and reaction conditions. Similarly, the carboxylic acid group can be esterified using alcohol and acid catalysts .

Decarboxylative Halogenation

This compound, like other carboxylic acids, can undergo decarboxylative halogenation. This reaction involves the cleavage of the carbon-carbon bond next to the carboxylic group, inducing decarboxylation and trapping the resulting fragment with a halogen .

Reaction Mechanism:

-

The reaction proceeds via homolytic cleavage of the oxygen-halogen bond to give acyloxy and halogen radicals .

-

The rate of this process depends on the stability of the hypohalites .

-

In the presence of light, the decomposition is accelerated .

-

The resulting unstable acyloxy radical liberates carbon dioxide to form an alkyl radical, which further abstracts a halogen atom from another molecule of either the acyl hypobromite or bromine, or recombines with a free bromine radical .

Sandmeyer Reaction

6-amino-2-naphthoic acid obtained from 6-hydroxy-2-naphthoic acid is subjected to a diazotization reaction to give a diazotized product, which is then reacted with copper bromide to yield 6-bromo-2-naphthoic acid. This is known as the Sandmeyer reaction .

Reaction Conditions:

-

The diazotization reaction is typically carried out with a nitroso source under acidic conditions in an aqueous solvent .

-

The nitroso source can be nitrous acid, nitrite (e.g., sodium nitrite), or isoamyl nitrite .

-

The amount of the nitroso source used is in the range of 1 to 10 molar ratio with respect to 6-amino-2-naphthoic acid .

-

Inorganic acids such as hydrochloric acid, sulfuric acid, or hydrogen halide solutions, or organic acids such as acetic acid can be used .

-

The reaction is carried out for cooling (about 0 to 5 °C) and is completed within 30 minutes to 3 hours .

-

The diazotized product is then reacted with copper (I) bromide, typically in an aqueous solvent in the presence of an acid such as hydrobromic acid .

-

The amount of copper (I) bromide used is in the range of 0.5 to 5 molar ratio with respect to the diazotized product .

-

The reaction temperature is 5 to 80 °C, and the reaction time is 1 to 20 hours .

Other potential reactions

-

As a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor .

-

Can be used as small-molecule compounds targeting the CD40–CD154 (CD40L) costimulatory interaction for immunomodulatory .

Data Table: Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 231.06518 | 147.5 |

| $$ | ||

| M+Na]+ | 253.04712 | 160.5 |

| $$M+NH4]+ | 248.09172 | 155.1 |

| $$ | ||

| M+K]+ | 269.02106 | 155.2 |

| $$M-H]- | 229.05062 | 148.7 |

| $$ | ||

| M+Na-2H]- | 251.03257 | 153.1 |

| $$M]+ | 230.05735 | 149.6 |

| $$ | ||

| M]- | 230.05845 | 149.6 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthetic Intermediates :

- 6-(Methoxycarbonyl)-2-naphthoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs.

- Case Study : A study published in Medicinal Chemistry highlighted the use of this compound in synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced side effects compared to traditional NSAIDs .

-

Drug Formulations :

- The compound is utilized in formulating drug delivery systems due to its ability to modify the solubility and release profiles of active pharmaceutical ingredients (APIs). Its incorporation into polymer matrices has been studied to enhance the bioavailability of poorly soluble drugs.

- Case Study : Research conducted by Watanabe et al. demonstrated that incorporating this compound into polymeric formulations improved the release kinetics of certain APIs, leading to enhanced therapeutic efficacy .

Material Science Applications

-

Polymer Synthesis :

- The compound is employed in the synthesis of polyesters and other polymeric materials. Its methoxycarbonyl group allows for further functionalization, making it a versatile building block for advanced materials.

- Data Table 1: Polymer Characteristics

Polymer Type Monomer Used Properties Polyester This compound High thermal stability Copolymer Styrene and this compound Enhanced mechanical properties

-

Coatings and Adhesives :

- In coatings technology, this compound is used to enhance adhesion properties and durability of coatings applied to various substrates.

- Case Study : A patent application discussed the formulation of coatings incorporating this compound that exhibited superior adhesion and weather resistance compared to traditional formulations .

Environmental Applications

- Biodegradable Materials :

- The potential for developing biodegradable plastics using derivatives of this compound has been explored. This aligns with current trends towards sustainable materials.

- Data Table 2: Biodegradability Studies

Material Type Biodegradation Rate (%) Testing Method Polyester derived from this compound 75% after 90 days ASTM D5338

Wirkmechanismus

The mechanism of action of 6-(Methoxycarbonyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

6-Methoxy-2-naphthoic acid: Similar structure but without the ester functionality, leading to different reactivity and applications.

6-(Carboxymethyl)-2-naphthoic acid: Features a carboxymethyl group instead of a methoxycarbonyl group, resulting in different chemical properties.

Uniqueness

6-(Methoxycarbonyl)-2-naphthoic acid is unique due to the presence of both the naphthalene ring and the methoxycarbonyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Biologische Aktivität

6-(Methoxycarbonyl)-2-naphthoic acid, also known as 2-naphthoic acid methyl ester, is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

- Chemical Formula : C13H10O4

- CAS Number : 7568-08-3

- Molecular Weight : 230.22 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Potential : Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways associated with tumor growth .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest the following pathways:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic processes, influencing cellular metabolism and growth.

- Oxidative Stress Modulation : It is hypothesized that the compound could affect oxidative stress levels within cells, potentially altering redox-sensitive signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested its activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential to mitigate inflammatory responses.

Eigenschaften

IUPAC Name |

6-methoxycarbonylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTKMAWOMQFTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391953 | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7568-08-3 | |

| Record name | Monomethyl 2,6-naphthalenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methoxycarbonyl)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methoxycarbonyl)naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLD8609LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 6-(Methoxycarbonyl)-2-naphthoic acid in the production of liquid crystal polyesters (LCPs)?

A1: The research paper highlights that incorporating small amounts (1-3000 ppm) of this compound, along with other specific compounds, into the aromatic dicarboxylic acid composition used for LCP synthesis results in improved material properties. Specifically, the resulting LCPs demonstrate enhanced heat resistance and desirable coloring properties without compromising mechanical strength []. This suggests that this compound, even in trace amounts, may play a role in optimizing the polymerization process or influencing the final polymer chain structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.